molecular formula C19H19F3N2O3S B11339491 N-(3,4-difluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3,4-difluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339491
M. Wt: 412.4 g/mol
InChI Key: JYBYSSPPVHSKGI-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound characterized by its unique chemical structure, which includes multiple fluorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of Methanesulfonyl Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the fluorinated phenyl groups to the piperidine ring under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
  • N-(3,4-difluorophenyl)piperidine-2-carboxamide

Uniqueness

N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of fluorinated phenyl groups and a methanesulfonyl piperidine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H19F3N2O3S/c20-16-4-2-1-3-14(16)12-28(26,27)24-9-7-13(8-10-24)19(25)23-15-5-6-17(21)18(22)11-15/h1-6,11,13H,7-10,12H2,(H,23,25)

InChI Key

JYBYSSPPVHSKGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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